molecular formula C11H8ClF3N2 B1465987 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 466664-94-8

5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B1465987
CAS No.: 466664-94-8
M. Wt: 260.64 g/mol
InChI Key: LEUABOHHWWZLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring through a chloromethyl group

Preparation Methods

The synthesis of 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclocondensation of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Chemical Reactions Analysis

5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of their activity .

Comparison with Similar Compounds

5-Chloromethyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2/c12-5-9-6-16-10(17-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUABOHHWWZLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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